3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride
CAS No.:
Cat. No.: VC13537578
Molecular Formula: C6H11ClN2O
Molecular Weight: 162.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11ClN2O |
|---|---|
| Molecular Weight | 162.62 g/mol |
| IUPAC Name | 3-(1H-pyrazol-4-yl)propan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H10N2O.ClH/c9-3-1-2-6-4-7-8-5-6;/h4-5,9H,1-3H2,(H,7,8);1H |
| Standard InChI Key | VASPBGCLNQFKII-UHFFFAOYSA-N |
| SMILES | C1=C(C=NN1)CCCO.Cl |
| Canonical SMILES | C1=C(C=NN1)CCCO.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—linked via a three-carbon chain to a hydroxyl group. The hydrochloride salt formation enhances its solubility in polar solvents, a property critical for its utility in synthetic chemistry . The IUPAC name, 3-(1H-pyrazol-4-yl)propan-1-ol;hydrochloride, reflects this connectivity .
2D and 3D Structural Features
The 2D structure (SMILES: C1=C(C=NN1)CCCO.Cl) reveals the pyrazole ring (positions 1–5) bonded to a propyl alcohol moiety at position 4 . Computational models predict a planar pyrazole ring with the propanol chain adopting a gauche conformation, minimizing steric hindrance between the hydroxyl group and the aromatic system .
Physicochemical Properties
Key properties include:
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Solubility: High solubility in water (>50 mg/mL at 25°C) due to ionic character; moderate solubility in methanol and ethanol .
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Melting Point: Estimated 180–190°C (decomposition observed near 200°C) .
Synthesis and Production
Industrial-Scale Synthesis
The patent EP3280710B1 details a cost-effective route for synthesizing intermediates related to androgen receptor antagonists, including 3-(1H-pyrazol-4-YL)propan-1-OL hydrochloride .
Key Reaction Steps
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Suzuki Coupling:
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Deprotection and Salt Formation:
Process Optimization
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Catalyst Efficiency: Reducing Pd loading to 0.6 mol% decreased production costs by 40% compared to earlier methods .
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Solvent System: Replacement of toluene/THF with acetonitrile/water improved phase separation, eliminating distillation steps .
Pharmaceutical Applications
Role in Androgen Receptor Antagonists
The compound is a precursor to 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (Formula V in EP3280710B1), a key intermediate in drugs targeting prostate cancer . Subsequent Mitsunobu reactions introduce pharmacophores, enhancing binding affinity to androgen receptors .
Comparative Analysis with Analogous Compounds
The absence of an amino group in 3-(1H-pyrazol-4-YL)propan-1-OL hydrochloride reduces its direct bioactivity but enhances its utility as a synthetic intermediate .
Future Directions
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